molecular formula C15H20ClNO2S B2483402 3-(4-chlorophenyl)-1-(cyclopropanesulfonyl)azepane CAS No. 2034288-42-9

3-(4-chlorophenyl)-1-(cyclopropanesulfonyl)azepane

Cat. No.: B2483402
CAS No.: 2034288-42-9
M. Wt: 313.84
InChI Key: CEBWKKCDZPRTBV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(cyclopropanesulfonyl)azepane is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features an azepane ring, a seven-membered nitrogen-containing heterocycle, which is a privileged scaffold found in numerous biologically active molecules. The structure is further functionalized with a 4-chlorophenyl group at the 3-position and a cyclopropanesulfonyl group at the 1-position of the azepane ring. Based on the pharmacological profiles of closely related analogs, this compound is primarily investigated as a potential central nervous system (CNS) agent . Structural analogs, such as derivatives with cyclohexylsulfonyl or isopropylsulfonyl groups, are studied for their activity as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a target for neurological and psychiatric disorders . The specific stereochemistry and substitution pattern on the azepane core are critical for optimizing potency, receptor selectivity, and pharmacokinetic properties, including brain penetration . Furthermore, the azepane scaffold is a key structural element in various patented compounds investigated as inhibitors for kinases like CDK2, indicating its utility in oncology research . The presence of the sulfonamide group enhances the molecule's properties as a peptidomimetic, allowing it to mimic protein structures and interact with challenging targets involved in protein-protein interactions . This compound is supplied as a high-purity material for research and development purposes only. It is intended for use in vitro assays, as a chemical reference standard, and as a key synthetic intermediate for further exploration of structure-activity relationships. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-cyclopropylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2S/c16-14-6-4-12(5-7-14)13-3-1-2-10-17(11-13)20(18,19)15-8-9-15/h4-7,13,15H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBWKKCDZPRTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(cyclopropanesulfonyl)azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the azepane ring with a 4-chlorophenyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the Cyclopropanesulfonyl Group: The final step involves the sulfonylation of the azepane ring with a cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(cyclopropanesulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-(cyclopropanesulfonyl)azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(cyclopropanesulfonyl)azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl-substituted chalcones (1, 2) exhibit higher yields than bromophenyl analogs (3, 4), likely due to steric or electronic effects of halogens.
  • Reaction time inversely correlates with yield for chlorophenyl derivatives, suggesting optimal conditions for specific substituents.

Cytotoxic Activity Against MCF-7 Breast Cancer Cells

Table 2: Cytotoxicity (IC₅₀) of Chalcone Derivatives

Compound IC₅₀ (μg/mL) Cytotoxic Potential
1 1,484.75 None
2 37.24 High
3 42.22 Moderate
4 22.41 High

Source : Presto Blue™ assay on MCF-7 cells.

Key Observations :

  • Chlorophenyl vs. Bromophenyl : Compound 2 (4-chlorophenyl) shows higher activity than 3 (3-bromophenyl), indicating positional and halogen-type influence.
  • Substituent Effects : Bulkier groups (e.g., 4-isopropylphenyl in 4) enhance cytotoxicity, possibly by improving membrane permeability or target binding.
  • Lack of Activity in Compound 1 : Minimal cytotoxicity suggests that para-tolyl substitution alone is insufficient for bioactivity.

Implications for 3-(4-Chlorophenyl)-1-(Cyclopropanesulfonyl)Azepane

Halogen Positioning : A 4-chlorophenyl group (as in the target compound) may offer favorable bioactivity compared to bromine or meta-substituted analogs.

Sulfonyl Groups : Cyclopropanesulfonyl moieties could improve metabolic stability compared to chalcones’ ketone backbones, though solubility may vary.

Synthetic Challenges : Microwave-assisted methods (as used for chalcones) might enhance azepane synthesis efficiency, but reaction conditions must be optimized for larger heterocycles.

Biological Activity

3-(4-chlorophenyl)-1-(cyclopropanesulfonyl)azepane is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound features a cyclopropanesulfonyl group, which contributes to its distinct chemical behavior. The azepane ring enhances steric and electronic properties, making it a promising candidate for various biological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonamide moiety is known to engage in hydrogen bonding with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. The rigidity provided by the cyclopropane ring may enhance binding specificity and efficacy in biological systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of cyclopropanes can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures demonstrated effective inhibition on the U937 human myeloid leukemia cell line without significant cytotoxicity .
  • Anti-inflammatory Effects : The presence of the azepane ring has been linked to anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Some studies suggest that compounds containing the cyclopropanesulfonyl group possess antibacterial and antifungal activities, although specific data on this compound remains limited .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

  • Inhibition Studies : A study involving pyrrolidine derivatives highlighted their potential as enzyme inhibitors, showcasing various biochemical pathways influenced by these compounds .
  • Cell Line Testing : Cyclopropane-containing compounds were tested against multiple cancer cell lines, revealing a structure-activity relationship that suggests enhanced potency with specific substitutions .
  • Animal Model Research : While comprehensive animal studies on this compound are scarce, related compounds have shown bidirectional effects in models of acute pancreatitis, indicating that dosage plays a critical role in therapeutic outcomes .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObservations
Anticancer1-Phenylcyclopropane derivativesEffective against U937 cell line; low cytotoxicity
Anti-inflammatoryPyrrolidine derivativesPotential for treating inflammatory conditions
AntimicrobialCyclopropanesulfonamide derivativesExhibited antibacterial and antifungal effects

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